2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
CAS No.: 176665-09-1
Cat. No.: VC20912115
Molecular Formula: C20H37NO2
Molecular Weight: 323.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 176665-09-1 |
---|---|
Molecular Formula | C20H37NO2 |
Molecular Weight | 323.5 g/mol |
IUPAC Name | 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one |
Standard InChI | InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3 |
Standard InChI Key | ILGXDNNGIIKCHN-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C |
Canonical SMILES | CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C |
Introduction
Chemical Properties and Structure
Molecular Identification
2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one is identified by the following properties:
Parameter | Value |
---|---|
CAS Number | 176665-09-1 |
Molecular Formula | C20H37NO2 |
Molecular Weight | 323.5 g/mol |
IUPAC Name | 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one |
Standard InChI | InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3 |
Standard InChIKey | ILGXDNNGIIKCHN-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C |
The compound features a 1,3-oxazol-5-one ring with two methyl substituents at the 4-position and a pentadecyl (C15H31) chain at the 2-position. The oxazolin-5-one core consists of a five-membered heterocyclic ring containing both oxygen and nitrogen atoms, with a carbonyl group at the 5-position, contributing to its specific chemical reactivity and biological properties. |
Synthesis and Preparation Methods
Cyclization of N-Acylated Amino Alcohols
One potential synthesis pathway involves the cyclization of N-acylated amino alcohols with dimethyl-substituted precursors. This approach would likely involve:
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Preparation of a suitable N-pentadecanoyl derivative of an appropriate amino alcohol
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Cyclization under dehydrating conditions to form the oxazoline ring
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Introduction of the dimethyl substituents at the 4-position, either before or after cyclization
Related Compounds and Structural Analogs
2-Pentadecyl-2-oxazoline (PEA-OXA)
The most closely related and better-studied compound is 2-pentadecyl-2-oxazoline (PEA-OXA), which differs from 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one in:
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Lacking the dimethyl substitutions at the 4-position
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Having a different arrangement of the oxazoline ring
PEA-OXA has been identified in both green and roasted coffee beans and has demonstrated: -
Anti-inflammatory and anti-nociceptive properties
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Reduction of neuroinflammation in experimental models of Parkinson's disease
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Neuroprotective effects in neuroinflammatory conditions associated with spinal and brain trauma
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Inhibition of NAAA, resulting in increased endogenous levels of PEA
4,4-Dimethyl-2-vinyl-2-oxazolin-5-one
Another related compound is 4,4-Dimethyl-2-vinyl-2-oxazolin-5-one, which shares the 4,4-dimethyl-2-oxazolin-5-one core structure but has a vinyl group instead of a pentadecyl chain at the 2-position. This compound has different physical properties due to the much shorter substituent at the 2-position, affecting its solubility, reactivity, and potential biological activities .
Comparison of Key Properties
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Notable Properties |
---|---|---|---|---|
2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one | C20H37NO2 | 323.5 g/mol | Pentadecyl chain at 2-position, dimethyl at 4-position, carbonyl at 5-position | Limited information available on specific properties |
2-Pentadecyl-2-oxazoline (PEA-OXA) | C18H35NO | 281.5 g/mol | Pentadecyl chain at 2-position, no substitution at 4-position, different ring structure | Anti-inflammatory, neuroprotective, NAAA inhibitor |
4,4-Dimethyl-2-vinyl-2-oxazolin-5-one | C7H9NO2 | 139.15 g/mol | Vinyl group at 2-position, dimethyl at 4-position, carbonyl at 5-position | Flammable liquid, used in polymer chemistry |
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